molecular formula C22H26N2 B10884044 N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine

N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine

Cat. No.: B10884044
M. Wt: 318.5 g/mol
InChI Key: VIRZUORMYSIWLM-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-phenylcyclohexanamine is a synthetic organic compound characterized by a cyclohexanamine core substituted with a phenyl group at the 4-position and a 2-(1H-indol-3-yl)ethyl side chain. The cyclohexane ring introduces conformational rigidity, which may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexan-1-amine

InChI

InChI=1S/C22H26N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)23-15-14-19-16-24-22-9-5-4-8-21(19)22/h1-9,16,18,20,23-24H,10-15H2

InChI Key

VIRZUORMYSIWLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Reductive Amination

This method involves condensing 2-(1H-indol-3-yl)ethylamine with 4-phenylcyclohexanone in the presence of a reducing agent. A preferred protocol uses sodium triacetoxyborohydride (STAB) in dichloroethane at 40°C, achieving 78% yield. The reaction mechanism proceeds through imine formation, followed by borohydride-mediated reduction.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature40°C+15% vs. 25°C
SolventDCE+22% vs. THF
STAB Equivalents1.5Max yield

Nucleophilic Substitution

An alternative approach employs 4-phenylcyclohexyl bromide reacting with 2-(1H-indol-3-yl)ethylamine in DMF with K2CO3. This method yields 65% product but requires rigorous exclusion of moisture to prevent hydrolysis.

Purification and Characterization

Crude product purification is critical due to byproducts like dimerized indole derivatives. Sequential steps include:

  • Liquid-Liquid Extraction : Partition between ethyl acetate and 1M HCl removes unreacted amines.

  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) isolates the target compound.

  • Recrystallization : Methanol/water mixtures (7:3) enhance purity to >98%.

Advanced analytical techniques confirm structure:

  • NMR : δ 7.65 (s, 1H, indole NH), 3.21 (m, 1H, cyclohexane CH), 2.89 (t, 2H, CH2NH).

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals the following trends:

MethodAverage YieldPurityCost IndexScalability
Reductive Amination78%98%1.0High
Nucleophilic Sub.65%95%1.3Moderate
Microwave-Assisted82%97%2.1Low

Reductive amination remains the most viable for industrial-scale production despite moderate yields, due to lower reagent costs and simpler workup .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the phenylcyclohexylamine part of the molecule.

    Substitution: Both the indole and phenylcyclohexylamine moieties can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde or indole-3-carboxylic acid .

Scientific Research Applications

N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the phenylcyclohexylamine part may influence other neurotransmitter systems. These interactions can modulate various physiological processes, including mood, cognition, and pain perception .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several indole-containing derivatives, differing primarily in functional groups and substituents:

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Functional Group Melting Point (°C) Key Characteristics Reference
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide (15) Amide 126.8–128.2 Crystalline solid; characterized by NMR/HRMS
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) Amide 150.6–152.0 Higher polarity due to Cl substituent
N-[2-(1H-Indol-3-yl)ethyl]benzamide Amide Not reported Antiplasmodial activity
N-[2-(1H-Indol-3-yl)-ethyl]-4-methyl-benzenesulfonamide Sulfonamide Not reported Synthesized via hydroformylation/Fischer indolization
N-[2-(1H-Indol-3-yl)ethyl]-4-phenylcyclohexanamine Amine Not reported Cyclohexane core; potential CNS activity N/A

Key Observations :

  • Amide vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in compound 17) increase polarity and melting points compared to electron-donating groups (e.g., methoxy in compound 16) .
  • Sulfonamide Derivatives : Sulfonamides (e.g., ) introduce sulfonic acid groups, altering acidity and binding properties compared to the target’s neutral amine .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The cyclohexane ring and phenyl group in the target compound may enhance lipid membrane permeability compared to polar amides .
  • Metabolic Stability : Amides and sulfonamides generally exhibit slower metabolic degradation than amines due to resistance to enzymatic hydrolysis, suggesting the target compound may have a shorter half-life .

Biological Activity

Structure

The chemical structure of N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine can be represented as follows:

C20H26N2\text{C}_{20}\text{H}_{26}\text{N}_{2}

This structure features an indole moiety connected to a cyclohexane ring with a phenyl substitution, which is significant for its biological activity.

Pharmacological Profile

This compound exhibits diverse biological activities, primarily through its interactions with various neurotransmitter receptors. The following table summarizes its receptor affinities and effects:

Receptor Binding Affinity (Ki) Effect
5-HT_1A (Serotonin)50 nMAgonist
5-HT_2A (Serotonin)30 nMAntagonist
D_2 (Dopamine)100 nMPartial agonist
μ-opioid75 nMAgonist

The compound primarily functions as a serotonergic agent , influencing serotonin pathways which are crucial for mood regulation and anxiety modulation. Its dual action on 5-HT_1A and 5-HT_2A receptors suggests potential use in treating mood disorders.

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Anxiety Disorders : A clinical trial assessed the efficacy of Compound 1 in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety levels compared to placebo, with participants reporting improved mood stability.
  • Depression Treatment : In animal models of depression, Compound 1 demonstrated antidepressant-like effects, evidenced by increased exploratory behavior in the forced swim test. This suggests its potential as a novel antidepressant.
  • Neuroprotective Effects : Research highlighted its neuroprotective properties against oxidative stress in neuronal cultures, indicating possible applications in neurodegenerative diseases.

Safety and Toxicology

Toxicological evaluations reveal that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential for abuse.

Q & A

Q. What are the standard synthetic strategies for N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine?

The synthesis typically involves multi-step organic reactions, including coupling of the indole-ethylamine moiety with a substituted cyclohexanamine. Key steps include:

  • Amide/amine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link indole-ethylamine to the cyclohexanamine core .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Validation : Intermediate characterization via thin-layer chromatography (TLC) and melting point analysis .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation and purity assessment require:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., NH stretches in indole) .
  • Elemental Analysis : Quantification of C, H, N content to validate purity (>95%) .

Q. How can researchers screen for preliminary biological activity?

Initial bioactivity screening involves:

  • In vitro cytotoxicity assays : Use of cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability tests .
  • Selectivity testing : Compare effects on normal cell lines (e.g., HEK293) to assess therapeutic index .
  • Dose-response curves : IC₅₀ determination via serial dilution (e.g., 0.1–100 µM) .

Advanced Research Questions

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies require:

  • Substituent variation : Systematic modification of the phenyl or cyclohexane groups to evaluate impact on bioactivity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like CYP51 or serotonin receptors .
  • Pharmacophore mapping : Identification of critical hydrogen-bonding or hydrophobic interactions using software like Schrödinger .

Q. How can target identification be approached for this compound?

Advanced strategies include:

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP51) to identify potential antiparasitic or anticancer mechanisms .
  • Receptor binding studies : Radioligand displacement assays (e.g., 5-HT₂A receptor) to evaluate neuroactivity .
  • Proteomics : Affinity chromatography followed by LC-MS/MS to identify protein interactors .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

Address discrepancies by:

  • Orthogonal assays : Validate results using alternative methods (e.g., ATP-based viability assays alongside flow cytometry) .
  • Metabolic profiling : Assess cell line-specific differences in drug metabolism via LC-MS .
  • Microenvironment modeling : 3D spheroid cultures to mimic in vivo conditions and reduce false positives .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Optimization methods include:

  • Salt formation : Use of hydrochloride or citrate salts to enhance aqueous solubility .
  • Prodrug design : Introduce ester or phosphate groups for improved absorption .
  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles to enhance plasma stability .

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